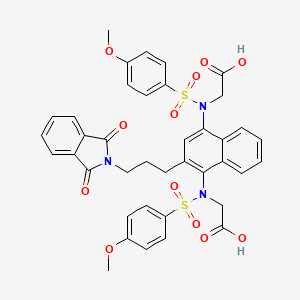
Keap1-Nrf2-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Keap1-Nrf2-IN-15 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the study of oxidative stress and its related diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By inhibiting the Keap1-Nrf2 interaction, this compound allows Nrf2 to translocate into the nucleus and activate the expression of antioxidant and cytoprotective genes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary substituents. Common reagents used in the synthesis include bromine, potassium carbonate, and various organic solvents. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, such as automated parallel synthesis and continuous flow chemistry. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Keap1-Nrf2-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent inhibitors of the Keap1-Nrf2 interaction .
Aplicaciones Científicas De Investigación
Keap1-Nrf2-IN-15 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of oxidative stress and the role of Nrf2 in cellular defense.
Biology: Researchers use this compound to investigate the regulation of antioxidant genes and the cellular response to oxidative damage.
Medicine: this compound is explored as a potential therapeutic agent for diseases related to oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.
Mecanismo De Acción
Keap1-Nrf2-IN-15 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation. When this compound is present, it disrupts this interaction, allowing Nrf2 to accumulate and translocate into the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of target genes, leading to the activation of genes involved in antioxidant defense and cytoprotection .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Keap1-Nrf2-IN-15 in their ability to modulate the Keap1-Nrf2 pathway. These include:
Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 by modifying cysteine residues on Keap1.
Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables that activates Nrf2 by modifying Keap1.
Dimethyl fumarate: An ester of fumaric acid that activates Nrf2 by modifying Keap1.
Uniqueness
This compound is unique in its specific inhibition of the Keap1-Nrf2 protein-protein interaction, which allows for precise modulation of the Nrf2 pathway. Unlike other compounds that activate Nrf2 through indirect mechanisms, this compound directly targets the interaction between Keap1 and Nrf2, providing a more targeted approach to modulating oxidative stress responses .
Propiedades
Fórmula molecular |
C39H35N3O12S2 |
|---|---|
Peso molecular |
801.8 g/mol |
Nombre IUPAC |
2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propyl]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C39H35N3O12S2/c1-53-26-13-17-28(18-14-26)55(49,50)41(23-35(43)44)34-22-25(8-7-21-40-38(47)32-11-5-6-12-33(32)39(40)48)37(31-10-4-3-9-30(31)34)42(24-36(45)46)56(51,52)29-19-15-27(54-2)16-20-29/h3-6,9-20,22H,7-8,21,23-24H2,1-2H3,(H,43,44)(H,45,46) |
Clave InChI |
NRGDPQSGSQBMPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC)CCCN5C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


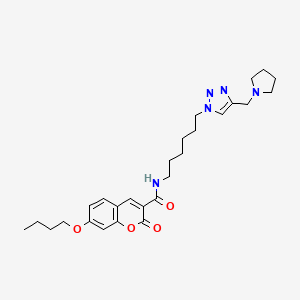
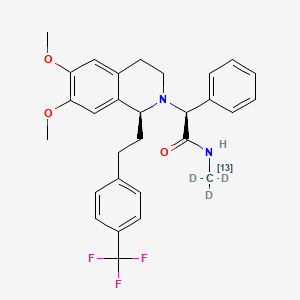

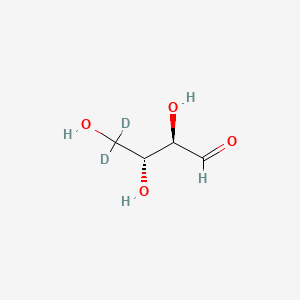

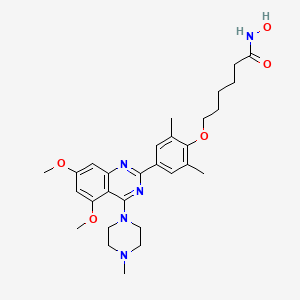
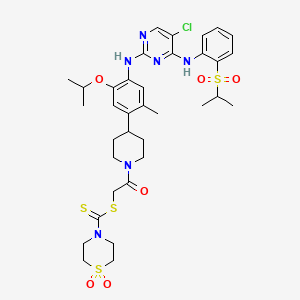
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
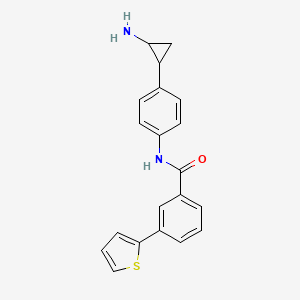
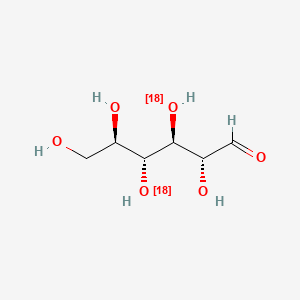
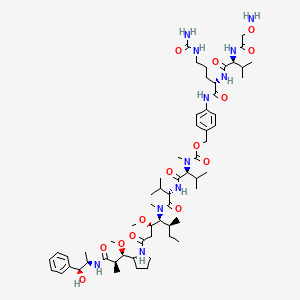
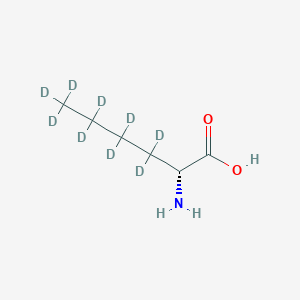
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
